N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
CAS No.: 5929-27-1
Cat. No.: VC10483109
Molecular Formula: C15H12N6O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5929-27-1 |
---|---|
Molecular Formula | C15H12N6O3S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22) |
Standard InChI Key | BVIFGFYKILTURQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, reflects its three primary components:
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1-Phenyltetrazol-5-yl group: A tetrazole ring (C₂N₄) substituted with a phenyl group at the 1-position.
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Sulfanylacetamide bridge: A thioether (-S-) connecting the tetrazole to an acetamide group.
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2-Nitrophenyl group: A benzene ring with a nitro (-NO₂) substituent at the ortho position.
Comparative Structural Analysis
The compound shares structural similarities with 5-[(2-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole (PubChem CID: 877455), which features a benzyl-sulfanyl group instead of the acetamide linkage . Key differences include:
Feature | Target Compound | 5-[(2-Nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole |
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Backbone | Sulfanylacetamide | Benzyl-sulfanyl |
Molecular Formula | C₁₅H₁₁N₅O₃S | C₁₄H₁₁N₅O₂S |
Functional Groups | Amide, nitro, tetrazole | Nitro, tetrazole, thioether |
Synthesis and Reactivity
Synthetic Routes
The synthesis likely involves a multi-step process:
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Formation of 1-phenyltetrazole-5-thiol: Achieved via cyclization of phenyl azide with thiocyanate .
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Acetylation: Reaction with chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide.
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Thioether Coupling: Nucleophilic substitution between 1-phenyltetrazole-5-thiol and 2-chloro-N-(2-nitrophenyl)acetamide, facilitated by a base such as triethylamine .
Microwave-mediated combinatorial chemistry, as demonstrated in the synthesis of ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate, could optimize reaction efficiency and yield .
Reactivity
The nitro group (-NO₂) is electron-withdrawing, rendering the aromatic ring electrophilic and susceptible to reduction or nucleophilic substitution. The tetrazole ring’s high nitrogen content (C₂N₄) contributes to metabolic stability, a desirable trait in pharmaceutical candidates .
Physicochemical Properties
Thermal Stability
Analogous compounds, such as N-(2-nitrophenyl)phosphoric triamide, exhibit high thermal stability with melting points exceeding 260°C . While data for the target compound is unavailable, the presence of rigid aromatic and heterocyclic systems suggests comparable stability.
Solubility and LogP
The compound’s solubility profile is influenced by its polar (amide, nitro) and nonpolar (aromatic) groups. Estimated LogP values (∼3.0) align with structurally related tetrazoles, indicating moderate lipophilicity .
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